molecular formula C20H22F3N3O B2432225 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide CAS No. 1396752-15-0

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2432225
CAS No.: 1396752-15-0
M. Wt: 377.411
InChI Key: QOAMUCFVWRWKJV-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide involves several steps. One common method includes the reaction of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with 2-phenylbutanoyl chloride under suitable conditions to yield the final product . Industrial production methods may involve solution-phase parallel synthesis and high throughput evaluation to optimize yield and purity .

Chemical Reactions Analysis

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory and immune responses. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and modulate immune responses.

Comparison with Similar Compounds

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of pharmacological activities it exhibits.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-2-15(13-6-4-3-5-7-13)19(27)24-11-10-18-25-16(14-8-9-14)12-17(26-18)20(21,22)23/h3-7,12,14-15H,2,8-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMUCFVWRWKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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